Dimethyl isopropylidenemalonate
Description
Properties
IUPAC Name |
dimethyl 2-propan-2-ylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(2)6(7(9)11-3)8(10)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASGQYZCPDCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409041 | |
| Record name | Dimethyl (propan-2-ylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22035-53-6 | |
| Record name | Dimethyl (propan-2-ylidene)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 2-(propan-2-ylidene)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
Dimethyl malonate undergoes deprotonation using a strong base such as sodium ethoxide or sodium hydride, forming a resonance-stabilized enolate. The enolate reacts with methyl iodide in a double alkylation sequence:
The reaction typically proceeds in anhydrous ethanol or tetrahydrofuran (THF) under reflux conditions.
Optimization and Yields
Key parameters influencing yield include:
-
Base stoichiometry : A 2:1 molar ratio of base to dimethyl malonate ensures complete deprotonation.
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Temperature : Reflux (~80°C) accelerates alkylation while minimizing side reactions.
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Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance enolate stability.
Industrial-scale protocols report yields exceeding 85% with purity >98% after fractional distillation.
Condensation of Malonic Acid Derivatives with Acetone
An alternative approach involves forming the isopropylidene moiety via acetone condensation, inspired by Meldrum’s acid synthesis.
Acid-Catalyzed Ketal Formation
Malonic acid reacts with acetone in the presence of acetic anhydride and sulfuric acid, forming a cyclic intermediate (Meldrum’s acid). Subsequent esterification with methanol yields this compound:
Critical Process Parameters
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Acetic anhydride addition rate : Slow addition (<2 mL/min) prevents exothermic side reactions.
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Catalyst loading : 0.5–1.2 mol% sulfuric acid optimizes cyclization.
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Esterification conditions : Methanol in excess (5:1 molar ratio) ensures complete transesterification.
This method achieves 70–75% overall yield, with the cyclic intermediate isolated at 92% purity.
Green Chemistry Approaches
Recent advancements prioritize solvent-free and aqueous-phase syntheses to enhance sustainability.
Aqueous-Phase Alkylation
Hexadecyltrimethylammonium bromide (HTMAB), a phase-transfer catalyst, facilitates alkylation in water:
Advantages
-
Reaction time : 30 minutes, significantly faster than traditional methods.
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Byproduct reduction : Hydrolytic decomposition of intermediates is minimized.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Double Alkylation | 85–90 | 98 | 8–12 h | Industrial |
| Cyclic Intermediate | 70–75 | 92 | 24–36 h | Laboratory |
| Aqueous Alkylation | 89 | 95 | 0.5 h | Pilot-scale |
Industrial-Scale Production Insights
Large-scale manufacturing employs continuous-flow reactors to optimize heat dissipation and mixing:
Chemical Reactions Analysis
Dimethyl isopropylidenemalonate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products. Major products formed from these reactions include carboxylic acids, alcohols, and alkylated compounds .
Scientific Research Applications
Chemical Properties and Structure
Dimethyl isopropylidenemalonate is an organic compound with the molecular formula . It features a dioxane ring and two ester groups, which contribute to its reactivity in synthetic pathways. The compound exhibits significant acidity due to the presence of carbonyl groups, facilitating various nucleophilic reactions.
Key Applications
- Synthesis of Cyclic Compounds
- Pharmaceutical Intermediates
- Formation of Heterocycles
- Antimicrobial Applications
- Synthesis of Ketenes
- Synthesis of Isofraxidin
- Development of Antimicrobial Agents
- Knoevenagel Condensation Reactions
Mechanism of Action
The mechanism of action of dimethyl isopropylidenemalonate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymatic reactions, leading to the formation of intermediate compounds that participate in metabolic processes . The compound’s effects are mediated through its ability to undergo chemical transformations, which influence cellular functions and biochemical pathways .
Comparison with Similar Compounds
Diethyl Isopropylidenemalonate (C₁₀H₁₆O₄)
- Structural Differences : Replaces methyl esters with ethyl esters.
- Reactivity : Diethyl derivatives often exhibit lower reaction yields compared to dimethyl analogs due to increased steric hindrance from bulkier ethyl groups. For example, in Michael addition reactions, diethyl isopropylidenemalonate produced unstable intermediates and lower yields compared to methyl acrylate .
- Applications : Primarily used in specialized syntheses where slower reaction kinetics are advantageous.
| Property | Dimethyl Isopropylidenemalonate | Diethyl Isopropylidenemalonate |
|---|---|---|
| Molecular Weight | 172.18 g/mol | 200.23 g/mol |
| Ester Group | Methyl | Ethyl |
| Typical Yield in Cyclization | 54% | <40% (inferred from ) |
Dimethyl Malonate (C₅H₈O₄)
- Structural Differences : Lacks the isopropylidene group.
- Reactivity : Less strained and more stable, but less reactive in cyclization reactions. Used as a reference compound in environmental studies due to its simpler structure .
- Environmental Persistence : The U.S. EPA classifies dimethyl malonate as a low-priority substance, with environmental behavior inferred from analogs like diethyl malonate .
Diethyl Benzylmalonate (C₁₄H₁₈O₄)
- Structural Differences : Incorporates a benzyl group instead of isopropylidene.
- Applications : Used in pharmaceutical intermediates (e.g., coumarin derivatives) due to the aromatic benzyl moiety .
- Synthetic Flexibility: The benzyl group allows for diverse functionalization via hydrogenolysis, a feature absent in this compound.
Diethyl Diallylmalonate (C₁₃H₂₀O₄)
- Structural Differences : Contains two allyl groups.
- Reactivity : Participates in radical polymerization and Diels-Alder reactions, leveraging the conjugated diene system .
- Industrial Use: Key monomer in polymer chemistry, contrasting with the cyclization-focused applications of this compound.
Key Research Findings
Cyclization Efficiency : this compound outperforms diethyl analogs in chromene synthesis (54% yield vs. <40%) due to reduced steric effects .
Environmental Impact : Dimethyl malonate analogs exhibit moderate persistence in soil (half-life ~30 days), suggesting similar environmental behavior for this compound .
Thermal Stability : Diethyl isopropylidenemalonate degrades at 83°C in 1,2-dichloroethane, while dimethyl derivatives require higher temperatures for decomposition .
Biological Activity
Dimethyl isopropylidenemalonate (DIM) is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DIM, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of Meldrum's acid, characterized by its dioxane core and two ester groups. Its molecular formula is . The compound exhibits significant acidity, with a pK value around 4.97, which allows for easy deprotonation and subsequent reactivity in various chemical reactions, such as Michael addition and Knoevenagel condensation .
Mechanisms of Biological Activity
The biological activities of DIM can be attributed to several mechanisms:
- Antioxidant Activity : DIM has been shown to exhibit antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : Research indicates that DIM can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various tissues. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that DIM may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to affect multiple signaling pathways involved in cell proliferation and survival .
Case Study 1: Antioxidant Effects
A study demonstrated that DIM significantly reduced lipid peroxidation in rat liver tissues exposed to oxidative stress. The administration of DIM led to a marked decrease in malondialdehyde (MDA) levels, indicating reduced oxidative damage .
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), DIM treatment resulted in decreased levels of inflammatory markers such as nitric oxide (NO) and prostaglandins. The compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Potential
Research involving human cancer cell lines revealed that DIM could induce apoptosis through the activation of caspase pathways. In particular, studies showed that DIM treatment led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting cancer cell death .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing dimethyl isopropylidenemalonate with high purity and yield?
- Answer : The synthesis typically involves malonate esterification followed by ketalization. Key steps include optimizing reaction stoichiometry (e.g., molar ratios of malonic acid derivatives and acetone), controlling reaction temperature (often 0–5°C to minimize side reactions), and using anhydrous conditions with catalysts like sulfuric acid or p-toluenesulfonic acid. Purification via vacuum distillation or recrystallization from ethanol is critical to achieve >95% purity. Characterization via NMR (¹H/¹³C) and GC-MS is recommended to confirm structure and purity .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Answer : Systematic validation under controlled conditions (temperature, solvent polarity) is essential. For stability studies, use accelerated degradation tests (e.g., exposure to light, heat, or humidity) monitored by HPLC. Cross-referencing data with analogs like dimethyl malonate or dimethyl glutarate (structurally similar esters) can resolve contradictions, as these analogs share reactivity patterns and degradation pathways .
Q. What are the best practices for characterizing this compound in complex reaction mixtures?
- Answer : Employ hyphenated techniques such as LC-MS or GC-MS to differentiate the compound from byproducts. For quantification, internal standards (e.g., deuterated analogs) improve accuracy. Spectral libraries for malonate derivatives should be curated using high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound in multi-step syntheses?
- Answer : Use a 2³ factorial design to test variables: temperature (levels: 25°C vs. 40°C), catalyst concentration (0.5% vs. 2%), and solvent polarity (acetonitrile vs. THF). Analyze main effects and interactions via ANOVA to identify optimal conditions. For example, lower temperatures may reduce side reactions but prolong reaction time, requiring trade-off analysis .
Q. What strategies are effective for extrapolating toxicological or environmental fate data from analogs (e.g., dimethyl malonate) to this compound?
- Answer : Apply read-across methodologies by aligning functional groups (e.g., ester moieties) and reactivity. For ecotoxicity, use QSAR models to predict logP and biodegradability based on structural similarities. Validate predictions with limited experimental data (e.g., microbial toxicity assays) to ensure reliability .
Q. How should researchers resolve conflicting mechanistic proposals for this compound’s role in cycloaddition reactions?
- Answer : Conduct kinetic isotope effect (KIE) studies and DFT calculations to distinguish between concerted vs. stepwise pathways. Trapping intermediates (e.g., using radical scavengers or spectroscopic probes) can provide direct evidence. Compare results with analogous systems (e.g., diethyl malonate) to identify general vs. compound-specific trends .
Q. What computational tools integrate effectively with experimental studies to predict this compound’s behavior in novel applications?
- Answer : COMSOL Multiphysics coupled with machine learning (ML) can model diffusion kinetics in catalytic systems. For reaction optimization, Bayesian optimization algorithms reduce trial runs by 30–50%. Validate simulations with in situ FTIR or Raman spectroscopy to ensure accuracy .
Methodological Guidance
- Data Contradiction Analysis : Use tiered weight-of-evidence approaches. Prioritize peer-reviewed studies with transparent protocols (e.g., EPA hazard assessments) over grey literature. For environmental data, apply Klimisch scoring to evaluate reliability .
- Experimental Replication : Document batch-specific variations (e.g., solvent lot numbers, humidity) to enhance reproducibility. Share raw datasets and spectral files via repositories like Zenodo .
- Theoretical Frameworks : Link studies to reaction mechanism theories (e.g., frontier molecular orbital theory for cycloadditions) or green chemistry principles to contextualize findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
